molecular formula C20H18BrP B044479 Vinyltriphenylphosphonium bromide CAS No. 5044-52-0

Vinyltriphenylphosphonium bromide

Cat. No.: B044479
CAS No.: 5044-52-0
M. Wt: 369.2 g/mol
InChI Key: VRAYVWUMBAJVGH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Vinyltriphenylphosphonium bromide, also known as Triphenyl(vinyl)phosphonium bromide, is primarily used as a reactant in organic synthesis It can interact with various nucleophiles in a chemical reaction .

Mode of Action

The compound can be converted into phosphorus ylides by the addition of a nucleophile to the carbon atom at the β-position of the vinyl group . This is particularly prevalent in reactions involving the addition of a nucleophile containing a carbonyl group in its molecule to the vinylphosphonium salt .

Biochemical Pathways

This compound is involved in several key reactions in organic synthesis. These include asymmetric conjugate addition, intramolecular cyclization, condensation with benzoxazinediones, intramolecular dehydrobromination, Schweizer reaction, cycloaddition with nitro ketone, and Baylis-Hillman adducts . The phosphorus ylide generated from the interaction of the compound with a nucleophile undergoes a subsequent intramolecular Wittig reaction, leading to a carbo- or heterocyclic ring closure .

Result of Action

The primary result of the action of this compound is the synthesis of carbo- and heterocyclic systems . It serves as a building block for these systems, enabling the creation of complex organic compounds .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. Furthermore, the compound should be stored at a temperature of 2-8°C to maintain its stability . It’s also important to note that the compound has been found to induce a sneezing, allergic reaction, and contact with it should be avoided .

Preparation Methods

The synthesis of vinyltriphenylphosphonium bromide typically involves the reaction of β-bromophenetole with triphenylphosphine in the presence of phenol. The mixture is heated to around 90°C for 48 hours, followed by the addition of anhydrous ether to precipitate the product. The crude product is then purified by refluxing in ethyl acetate . This method yields a white crystalline product with a melting point of 186-190°C .

Scientific Research Applications

Vinyltriphenylphosphonium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Comparison with Similar Compounds

Vinyltriphenylphosphonium bromide is unique due to its combination of vinyl and triphenylphosphonium functional groups. Similar compounds include:

This compound stands out due to its ability to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

ethenyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18P.BrH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h2-17H,1H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAYVWUMBAJVGH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10964684
Record name Ethenyl(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10964684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5044-52-0
Record name Phosphonium, ethenyltriphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5044-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triphenylvinylphosphonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005044520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinyltriphenylphosphonium bromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84065
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethenyl(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10964684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triphenylvinylphosphonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.401
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinyltriphenylphosphonium bromide
Reactant of Route 2
Vinyltriphenylphosphonium bromide
Reactant of Route 3
Vinyltriphenylphosphonium bromide
Reactant of Route 4
Vinyltriphenylphosphonium bromide
Reactant of Route 5
Vinyltriphenylphosphonium bromide
Reactant of Route 6
Vinyltriphenylphosphonium bromide
Customer
Q & A

A: Vinyltriphenylphosphonium bromide, often referred to as Schweizer's reagent, is widely employed as a versatile reagent in organic synthesis, particularly in Wittig reactions. [, , , , , ] It facilitates the formation of carbon-carbon double bonds by reacting with aldehydes or ketones, ultimately yielding alkenes. [, , , ]

A: Research highlights the use of this compound in creating substituted pyrroles. [] The mechanism is a two-step process. Initially, the conjugate base of an open-chain Reissert compound analog reversibly adds to this compound, forming an unstable Wittig reagent. Subsequently, an intramolecular Wittig reaction occurs between this reagent and the carbonyl group of the tertiary amide. This reaction leads to the formation of the pyrrole ring, accompanied by the elimination of hydrogen cyanide. []

A: Unlike diethyl-1,3-butadiene-phosphonate, which undergoes Michael addition with aldehyde and ketone enolates without losing the phosphorus group, this compound exhibits distinct reactivity. [] Investigating whether similar differences exist between this compound and diethyl vinylphosphonate is an area of ongoing research. []

A: Yes, this compound has shown promise in synthesizing various heterocyclic systems. [] For instance, it reacts with 2H-3,1-benzoxazine-2,4(1H)-dione to produce substituted benzoazepines and indolizinones. [] Furthermore, reacting this compound with N-methylisatoic anhydride leads to the formation of quinolinones and benzoazepines. []

A: Bicyclic phosphonium salts can be synthesized using this compound through Diels-Alder reactions. [] For example, this compound reacts with cyclopentadiene and anthracene or its derivatives to produce various bicyclic phosphonium salts. []

A: this compound is a phosphonium salt with a vinyl group attached to the phosphorus atom. While the provided abstracts lack specific spectroscopic data, various characterization techniques, such as nuclear magnetic resonance (NMR) spectroscopy, can elucidate its structural details. []

A: Research demonstrates the successful grafting of this compound onto polyvinylidene fluoride (PVDF) membranes to incorporate positively charged groups on the membrane surface. [] This modification was achieved using cobalt-60 gamma irradiation. []

A: The grafting of this compound significantly alters the electrical properties of PVDF membranes. [] Modified membranes exhibit a positive zeta potential across a wide pH range (4 to 9.3), confirmed through streaming potential measurements and anionic dye challenge tests. []

A: Modified PVDF membranes demonstrate significantly reduced total organic carbon (TOC) release into ultrapure water, with levels below 1 ppb. [] This finding suggests the potential applicability of these modified membranes in demanding water purification systems, particularly in producing deionized water. []

A: Yes, this compound has been employed in synthetic routes related to akuammiline alkaloids. [] The compound facilitates the formation of a key pyrrolizine ring system found in these alkaloids through an intramolecular Wittig reaction. []

A: Research indicates that this compound plays a crucial role in synthesizing 1,5-disubstituted Z,Z-penta-1,4-dienes. [] The specific reaction conditions and sequence involving cuprate addition to this compound contribute to the selective formation of the Z,Z-diene isomer. []

A: this compound is a key reagent in synthesizing (6Z,9Z)-heneicosadiene, a sex pheromone found in the moth species Uthetheisa ornatrix. [, ] This synthesis highlights the applicability of this compound in constructing natural products with specific stereochemistry. [, ]

A: this compound has been successfully employed in preparing pyrazol-3-yl ketones and their corresponding ethyl esters. [, ] This synthetic route involves reactions with substituted diazoacetophenones and ethyl diazoacetate, highlighting the versatility of this compound in constructing diverse heterocyclic compounds. [, ]

A: Indeed, research explores the photochemical cycloaddition reactions of 3-phenyl-2H-azirines with this compound. [] This reaction, carried out in acetonitrile under irradiation, yields 2H-indoles, offering a novel synthetic approach to these valuable heterocyclic compounds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.